4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide is classified as an impurity related to Celecoxib, a selective cyclooxygenase-2 inhibitor used for treating pain and inflammation. The compound has a molecular formula of and a molecular weight of 381.37 g/mol . It is categorized under the classes of pyrazole derivatives and sulfonamides, commonly utilized in medicinal chemistry for their therapeutic properties.
The synthesis of 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide involves several steps. One notable synthesis route includes:
The molecular structure of 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide features several distinct components:
Cc1ccc(cc1)c2cc(n(n2)c3ccc(cc3)S(=O)(=O)N)C(F)(F)F in SMILES format .The compound participates in various chemical reactions typical for sulfonamides and pyrazoles. Notably:
The mechanism of action for 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide primarily involves:
The physical and chemical properties of the compound include:
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide has several significant applications:
The compound is a sulfonamide-functionalized pyrazole derivative with the systematic name 4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. Its molecular formula is C₁₇H₁₄F₃N₃O₂S, corresponding to a molecular weight of 381.37 g/mol [5] [6]. Key identifiers include:
The structure integrates a 1,3-disubstituted pyrazole core: The pyrazole ring links a 4-methylphenyl group at position 3 and a trifluoromethyl (–CF₃) moiety at position 5. Position 1 connects to a 4-sulfonamidophenyl substituent, enabling hydrogen bonding [5] [6].
Predicted physicochemical properties include moderate hydrophobicity (log P ≈ 3.8) due to aromatic rings and –CF₃, and acidic character (pKa ~10.4) from the sulfonamide group [4] [6]. These properties influence solubility and analytical detection.
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| Systematic IUPAC Name | 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |
| CAS Registry Number | 331943-04-5 |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 381.37 g/mol |
| Alternative Names | Celecoxib Related Compound B (USP); Celecoxib Impurity B (EP) |
| SMILES Notation | CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(N)(=O)=O |
| InChI Key | LGIMTMFJBCXYRP-UHFFFAOYSA-N |
This compound serves as a regioisomeric impurity of the COX-2 inhibitor celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). The distinction lies in the positional arrangement of the 4-methylphenyl and trifluoromethyl groups on the pyrazole ring: In celecoxib, the methylphenyl occupies position 5 and –CF₃ position 3, whereas this compound reverses these substituents [5] [7]. This subtle difference critically alters biochemical interactions.
Key Structural Comparisons:
Table 2: Structural Comparison with Celecoxib
| Feature | Celecoxib | 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
|---|---|---|
| Pyrazole Substitution Pattern | 4-Methylphenyl at C5; –CF₃ at C3 | 4-Methylphenyl at C3; –CF₃ at C5 |
| CAS Number | 169590-42-5 [7] | 331943-04-5 |
| Role | Therapeutic (COX-2 inhibitor) | Synthesis Intermediate / Impurity |
| Binding Affinity to COX-2 | High (IC₅₀ ~40 nM) | Not clinically active (qualitative assessment) [5] |
The compound emerged as a synthetic intermediate during early celecoxib optimization (1990s). Researchers at Searle (later Pfizer) synthesized pyrazole regioisomers to evaluate structure-activity relationships (SAR) for COX-2 selectivity [5]. Its significance shifted post-2000, when regulatory agencies mandated strict impurity profiling after the rofecoxib (Vioxx®) withdrawal. It is now formally recognized as:
Analytical and Regulatory Roles:
Table 3: Analytical and Regulatory Specifications
| Parameter | Specification |
|---|---|
| Reference Standard Source | USP (1098526); LGC Standards (MM0344.07) |
| Storage Conditions | +5°C; protected from light [5] |
| Detection Methods | HPLC-UV (per USP/EP monographs) |
| Regulatory Threshold | ≤0.15% in celecoxib API [2] |
| Harmonized System (HS) Code | 293590 (Chemical products) [2] |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8